2-(2-Phenylacetyl)hydrazinecarbothioamide
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Overview
Description
2-(2-Phenylacetyl)hydrazinecarbothioamide, also known as phenelzine, is a monoamine oxidase inhibitor (MAOI) that is commonly used as an antidepressant1. This compound works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine1.
Synthesis Analysis
Phenelzine is synthesized by the condensation of hydrazine with 2-phenylacetyl chloride. The resulting product is then treated with thioacetamide to form the carbothioamide1.Molecular Structure Analysis
The molecular formula of phenelzine is C9H11N3OS1. The InChI key is PQUIEQGHWHTBSM-UHFFFAOYSA-N1.
Chemical Reactions Analysis
Phenelzine is stable under normal conditions and does not react with common laboratory chemicals1.
Physical And Chemical Properties Analysis
Phenelzine is a white crystalline powder with a molecular formula of C8H12N2S1. Its melting point is 128-130℃ and it has a solubility of 25mg/ml in water1.Scientific Research Applications
Antioxidant Activity
Hydrazinecarbothioamides, including compounds similar to "2-(2-Phenylacetyl)hydrazinecarbothioamide," have been synthesized and evaluated for their antioxidant activities. Studies reveal that these compounds exhibit excellent antioxidant activity, highlighting their potential application in preventing oxidative stress-related diseases (Ștefania-Felicia Bărbuceanu et al., 2014).
Optical Sensing
Hydrazinecarbothioamide derivatives have been explored as dual-channel optical probes for detecting metal ions such as Hg2+ and Ag+. These compounds demonstrate significant fluorescence changes upon interaction with these ions, suggesting their use in environmental monitoring and chemical sensing (W. Shi et al., 2016).
Corrosion Inhibition
Research has also focused on the application of thiosemicarbazides as corrosion inhibitors for metals in acidic mediums. These compounds show a high inhibition efficiency for mild steel corrosion, indicating their utility in protecting industrial machinery and infrastructure (E. Ebenso et al., 2010).
Bioimaging
Another significant application involves the use of hydrazinecarbothioamide-based compounds as fluorescence probes for bioimaging. These probes have been successfully applied for the detection and imaging of hydrazine in biological samples, offering a tool for studying biological processes and diagnosing diseases (Jianjian Zhang et al., 2015).
Antibacterial Activity
Various hydrazinecarbothioamide derivatives have been synthesized and tested for their antibacterial activity. These compounds exhibit potent activity against a range of bacterial strains, suggesting their potential as lead compounds for the development of new antibiotics (H. Kaur et al., 2011).
Safety And Hazards
The safety data sheet for a related compound, phenylacetyl chloride, indicates that it may be corrosive to metals and causes severe skin burns and eye damage2. It may also cause respiratory irritation2. However, specific safety and hazard information for 2-(2-Phenylacetyl)hydrazinecarbothioamide was not found in the search results.
Future Directions
There is ongoing research into the therapeutic potential of phenelzine for various conditions. Several recent studies have examined its potential in treating chronic pain, while others have explored its use in treating certain types of cancer1. Future research will likely focus on further elucidating its mechanism of action and identifying more specific applications for this compound1.
properties
IUPAC Name |
[(2-phenylacetyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-9(14)12-11-8(13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H3,10,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUIEQGHWHTBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylacetyl)hydrazinecarbothioamide |
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